Cas no 2195875-79-5 (5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide)

5-Chloro-2-methoxy-N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and methoxy groups, linked to a 2-oxodihydropyrimidine moiety via an ethyl spacer. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for biologically active molecules. The chloro and methoxy substituents enhance electronic and steric properties, while the dihydropyrimidinone group may contribute to hydrogen bonding interactions, improving target binding affinity. Its well-defined heterocyclic framework makes it suitable for further derivatization in drug discovery, offering versatility in modulating pharmacokinetic or pharmacodynamic profiles. The compound's purity and stability are critical for reproducible research applications.
5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide structure
2195875-79-5 structure
Product Name:5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide
CAS No:2195875-79-5
MF:C14H14ClN3O3
MW:307.732262134552
CID:5339249
Update Time:2025-10-29

5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methoxy-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
    • 5-chloro-2-methoxy-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
    • 5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide
    • Inchi: 1S/C14H14ClN3O3/c1-21-12-4-3-10(15)9-11(12)13(19)16-6-8-18-7-2-5-17-14(18)20/h2-5,7,9H,6,8H2,1H3,(H,16,19)
    • InChI Key: LYFRQTVLEIMPMP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(NCCN1C(N=CC=C1)=O)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 453
  • XLogP3: 1.6
  • Topological Polar Surface Area: 71

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Additional information on 5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide

Introduction to 5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide (CAS No. 2195875-79-5)

5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide, identified by its CAS number 2195875-79-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a sophisticated blend of structural features that make it a promising candidate for further exploration in drug discovery and development. The presence of a chloro group, a methoxy substituent, and an N-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl side chain contributes to its unique chemical profile and potential biological activity.

The benzamide core of this compound is a well-documented pharmacophore in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to interact with various biological targets. The incorporation of a dihydropyrimidine scaffold further enhances its structural complexity and functional diversity. Dihydropyrimidines are known for their role in numerous pharmacologically active compounds, often serving as key moieties in kinase inhibitors and other therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. The 5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide structure has been computationally analyzed to identify potential interactions with enzymes and receptors relevant to various diseases. These studies suggest that the compound may exhibit inhibitory activity against targets involved in cancer progression, inflammation, and metabolic disorders.

In the realm of oncology research, the benzamide moiety has been extensively studied for its potential to disrupt oncogenic signaling pathways. The chloro group and the methoxy substituent are known to modulate electronic properties and hydrogen bonding capabilities, which can influence binding affinity and selectivity. Preliminary virtual screening studies have highlighted this compound as a candidate for further investigation in the development of novel anticancer agents.

The dihydropyrimidine component of 5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide has garnered attention for its role in modulating enzyme activity. Specifically, dihydropyrimidine derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The structural features of this compound may allow it to interfere with CDK-mediated phosphorylation events, thereby inhibiting tumor cell proliferation.

Furthermore, the compound's potential as an anti-inflammatory agent has been explored. Chronic inflammation is a hallmark of numerous pathological conditions, including autoimmune diseases and cardiovascular disorders. The benzamide scaffold is known to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. The presence of the chloro and methoxy groups may enhance these effects by fine-tuning the molecule's interactions with inflammatory mediators.

Recent preclinical studies have begun to unravel the pharmacokinetic profile of 5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide. These studies indicate that the compound exhibits reasonable oral bioavailability and metabolic stability, suggesting its potential for further development into a therapeutic agent. Pharmacokinetic modeling has also revealed that the molecule undergoes moderate metabolism via cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

The synthesis of this compound has been optimized to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups with minimal side reactions. The use of chiral auxiliaries or asymmetric catalysis may be explored in future synthetic routes to enhance enantioselectivity, which is critical for achieving therapeutic efficacy without unwanted toxicity.

In conclusion, 5-chloro-2-methoxy-N-2-(2-oxo-1,2-dihydropyrimidin-1-y)ethylbenzamide (CAS No. 2195875-79) represents a structurally intriguing compound with multiple potential therapeutic applications. Its unique combination of pharmacophoric elements positions it as a valuable scaffold for further medicinal chemistry investigations. Ongoing research aims to elucidate its mechanism of action and evaluate its efficacy in preclinical models, paving the way for future clinical development.

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